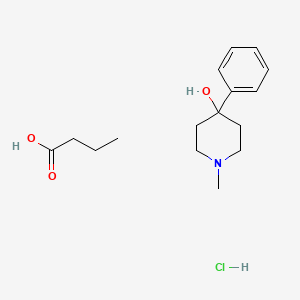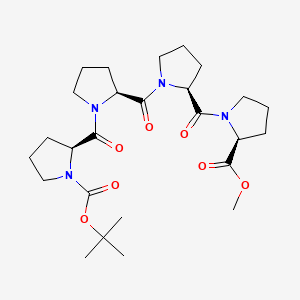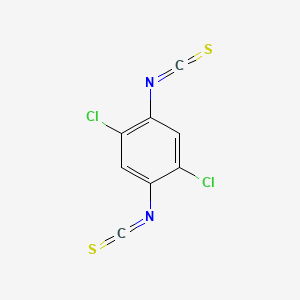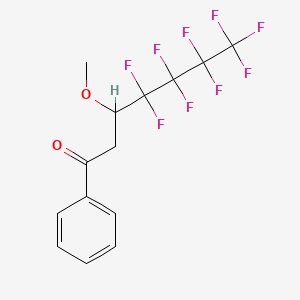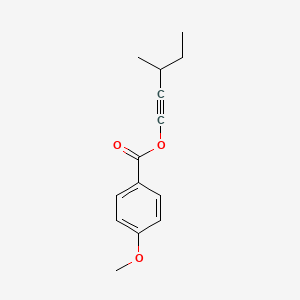
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 1-cyclohexene-1,2-diylbis[phenyl-: is an organic compound with the chemical formula C20H18O2 . This compound is characterized by a cyclohexene ring bonded to two phenyl groups and a methanone group. It is a versatile molecule used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- can be synthesized through several methods. One common approach involves the nucleophilic reaction of N-lithio-2,6-dimethylaniline with (1R,2R)-N,N′-bis(2-fluorobenzylidene)cyclohexane-1,2-diamine . This reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methanone, 1-cyclohexene-1,2-diylbis[phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is employed in the production of various materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which Methanone, 1-cyclohexene-1,2-diylbis[phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. Specific pathways may include enzyme inhibition or activation, depending on the context of its use .
Comparación Con Compuestos Similares
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness: Methanone, 1-cyclohexene-1,2-diylbis[phenyl- is unique due to its specific structure, which includes both phenyl groups and a methanone group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
97254-44-9 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(2-benzoylcyclohexen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
DYZIDNYDSMKRIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
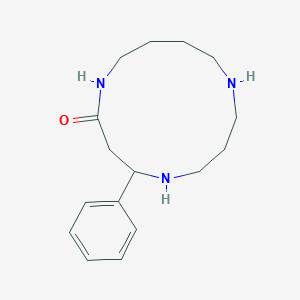


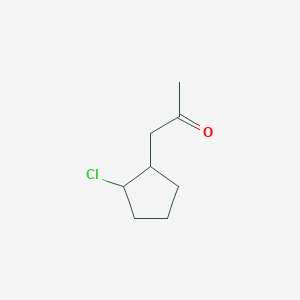
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
